2-(1,3-Dioxolan-2-yl)quinolin-8-ol
Description
2-(1,3-Dioxolan-2-yl)quinolin-8-ol is a quinoline derivative featuring a 1,3-dioxolane ring fused at the C2 position of the quinoline scaffold and a hydroxyl group at C6. The 1,3-dioxolane moiety, a cyclic ketal, enhances solubility and metabolic stability compared to non-polar substituents, while the 8-hydroxyquinoline core facilitates metal chelation, a property linked to diverse biological activities such as anticancer, antifungal, and antimicrobial effects .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)quinolin-8-ol |
InChI |
InChI=1S/C12H11NO3/c14-10-3-1-2-8-4-5-9(13-11(8)10)12-15-6-7-16-12/h1-5,12,14H,6-7H2 |
InChI Key |
SRIPJHITSJCWGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a suitable dioxolane precursor under specific conditions. One common method involves the use of acetic anhydride and sodium acetate as reagents, with the reaction carried out under reflux conditions . The reaction yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Quinoline derivatives with substituents at C2 or C8 are extensively studied for their bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Structure-Activity Relationships (SAR)
Substituent Effects
- Dioxolane Ring (C2): Enhances solubility and metabolic stability. NSC 656161 (dioxolo-quinoline) shows DNA-damaging effects, suggesting the dioxolane group may stabilize interactions with DNA repair pathways .
- Styryl Groups (C2): Styryl-substituted derivatives (e.g., STQ-Cl, STQ-NO₂) exhibit strong cytotoxicity via metal chelation. The 4-chloro and 4-nitro substituents increase lipophilicity, improving membrane permeability .
- Halogenation (C5/C7) : 5,7-Dichloro substitution (Compound 14, ) boosts antifungal and antimycobacterial activity, likely due to enhanced electron-withdrawing effects and target binding .
Metal Chelation
The 8-hydroxy group enables chelation of divalent cations (Ca²⁺, Mg²⁺, Zn²⁺), disrupting metal-dependent processes in pathogens and cancer cells. STQ-Cl and STQ-NO₂ form stable 1:1 complexes with Zn²⁺, correlating with their cytotoxicity . In contrast, sulfonic acid derivatives () show reduced chelation capacity but retain antifungal activity, suggesting alternative mechanisms .
Lipophilicity and Solubility
Lipophilicity (log K) influences bioavailability. Styryl derivatives (log K ~3.5) exhibit higher cell penetration than polar dioxolane analogs, though excessive lipophilicity (e.g., bromophenyl-dioxolo groups) may reduce aqueous solubility .
Key Research Findings
Anticancer Activity: NSC 656161 and this compound are hypothesized to act via DNA damage, similar to alkylating agents like temozolomide . STQ-Cl shows IC₅₀ values of 8.2 µM (prostate cancer) and 9.5 µM (breast cancer), outperforming cisplatin in resistant cell lines .
Antifungal Activity: 8-Hydroxyquinoline-5-sulfonic acid derivatives inhibit Candida albicans (MIC = 12.5 µg/mL), comparable to fluconazole .
Chelation Stability :
- STQ-Cl-Zn²⁺ complexes exhibit stability constants (log β) of 5.2, critical for sustained intracellular activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
